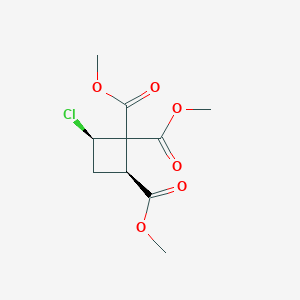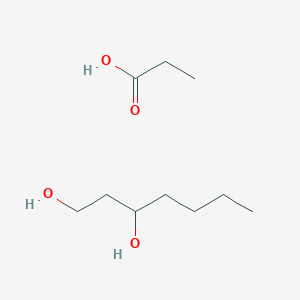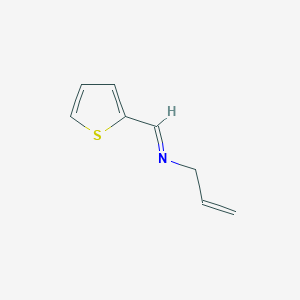![molecular formula C10H13NO4 B14490442 2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane CAS No. 65675-88-9](/img/structure/B14490442.png)
2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Nitrobicyclo[221]hept-2-en-7-yl)-1,3-dioxolane is a complex organic compound featuring a bicyclic structure with a nitro group and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane typically involves the reaction of 5-nitrobicyclo[2.2.1]hept-2-ene with a dioxolane derivative under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the dioxolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce various substituted dioxolane compounds .
Aplicaciones Científicas De Investigación
2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The nitro group and dioxolane ring play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable complexes with various biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitrobicyclo[2.2.1]hept-2-ene: A precursor in the synthesis of 2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane.
7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one: A related compound with different substituents on the bicyclic structure.
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Another similar compound with a nitrile group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of both a nitro group and a dioxolane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
65675-88-9 |
|---|---|
Fórmula molecular |
C10H13NO4 |
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
2-(5-nitro-7-bicyclo[2.2.1]hept-2-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H13NO4/c12-11(13)8-5-6-1-2-7(8)9(6)10-14-3-4-15-10/h1-2,6-10H,3-5H2 |
Clave InChI |
KKYGJSGAIJITMB-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2C3CC(C2C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)

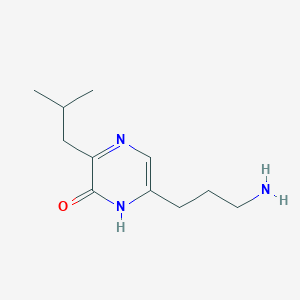

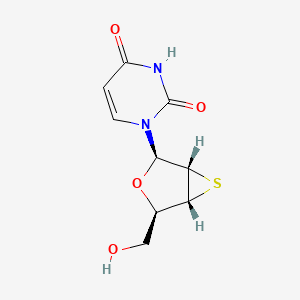

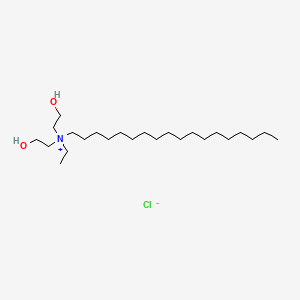
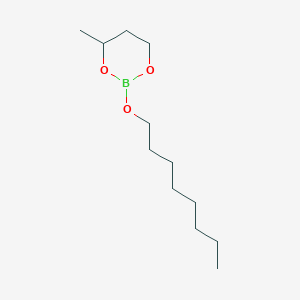
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
